molecular formula C28H31N3O3 B12386444 RO5527239

RO5527239

Numéro de catalogue: B12386444
Poids moléculaire: 457.6 g/mol
Clé InChI: FYRQRNSTHCHLNF-XWGMSIGLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[4-[(1R,3E)-3-hydroxyimino-1-(2-methylphenyl)-3-(2-methylpyridin-4-yl)propyl]phenyl]piperidine-4-carboxylic acid is a high-purity chemical reagent offered for research purposes. This compound belongs to a class of 1-hydroxyimino-3-phenyl-propanes, which have been identified as potent and selective agonists of the Takeda G-protein coupled bile acid receptor 1 (TGR5) . The activation of the TGR5 receptor is a key target in metabolic research, and this compound is a valuable tool for investigating signaling pathways involved in energy homeostasis, glucose metabolism, and bile acid signaling. Its primary research applications are in the study of metabolic disorders, including type 2 diabetes, obesity, and hyperglycemia . The specific stereochemistry (1R) and defined oxime geometry (3E) are critical for its biological activity and interaction with the TGR5 receptor. The structure incorporates a piperidine-4-carboxylic acid moiety, which can contribute to the compound's physicochemical properties and receptor binding affinity. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle the material with appropriate safety precautions.

Propriétés

Formule moléculaire

C28H31N3O3

Poids moléculaire

457.6 g/mol

Nom IUPAC

1-[4-[(1R,3E)-3-hydroxyimino-1-(2-methylphenyl)-3-(2-methyl-4-pyridinyl)propyl]phenyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C28H31N3O3/c1-19-5-3-4-6-25(19)26(18-27(30-34)23-11-14-29-20(2)17-23)21-7-9-24(10-8-21)31-15-12-22(13-16-31)28(32)33/h3-11,14,17,22,26,34H,12-13,15-16,18H2,1-2H3,(H,32,33)/b30-27+/t26-/m1/s1

Clé InChI

FYRQRNSTHCHLNF-XWGMSIGLSA-N

SMILES isomérique

CC1=CC=CC=C1[C@H](C/C(=N\O)/C2=CC(=NC=C2)C)C3=CC=C(C=C3)N4CCC(CC4)C(=O)O

SMILES canonique

CC1=CC=CC=C1C(CC(=NO)C2=CC(=NC=C2)C)C3=CC=C(C=C3)N4CCC(CC4)C(=O)O

Origine du produit

United States

Méthodes De Préparation

Cyclization Strategies

The piperidine ring is typically constructed via cyclization of γ-aminocarbonyl precursors. A common approach involves Dieckmann condensation of diester intermediates derived from acrylate derivatives and primary amines. For example:

  • Step 1 : Reaction of methyl acrylate with a primary amine (e.g., benzylamine) yields a β-amino ester.
  • Step 2 : Dieckmann cyclization under basic conditions (NaH or KOtBu) forms the 4-piperidone intermediate.
  • Step 3 : Hydrolysis and decarboxylation of the 4-piperidone using HCl/EtOH provides piperidine-4-carboxylic acid.

Optimization Note : Microreactor systems enable precise temperature control (50–150°C) and reduced reaction times (100–150 s) for hydrogenation steps, as demonstrated in pyridine-to-piperidine conversions.

Introduction of the Hydroxyimino Group

Oximation of Ketone Intermediates

The hydroxyimino group is introduced via oximation of a ketone precursor. For example:

  • Step 1 : React 4-piperidone with hydroxylamine hydrochloride (NH$$_2$$OH·HCl) in ethanol/water (1:1) at 60–80°C for 6–12 hours.
  • Step 2 : Isolate the oxime via crystallization (yield: 85–91%).

Critical Parameter : Excess hydroxylamine (1.2–1.5 equiv) ensures complete conversion, while pH control (pH 4–5) minimizes side reactions.

Synthesis of the Arylpropyl Side Chain

Stereoselective Alkylation

The (1R,3E)-configured arylpropyl chain is synthesized through asymmetric Michael addition :

  • Step 1 : React 2-methylpyridine-4-carbaldehyde with 2-methylphenylmagnesium bromide to form a chiral alcohol.
  • Step 2 : Oxidize the alcohol to a ketone using PCC (pyridinium chlorochromate).
  • Step 3 : Perform a stereoselective Horner-Wadsworth-Emmons reaction with diethyl (ethoxycarbonyl)methylphosphonate to install the E-configured double bond.

Catalytic Asymmetry : Chiral ligands like (R)-BINAP with Pd(OAc)$$_2$$ achieve enantiomeric excess (ee) >90% for the 1R configuration.

Coupling of Substituents to the Piperidine Core

Suzuki-Miyaura Cross-Coupling

The phenylpyridylpropyl side chain is attached via palladium-catalyzed coupling :

  • Step 1 : Convert the piperidine-4-carboxylic acid to a boronic ester using bis(pinacolato)diboron and Pd(dppf)Cl$$_2$$.
  • Step 2 : Couple with 4-bromo-3-methylphenyl iodide under Suzuki conditions (Na$$2$$CO$$3$$, DMF/H$$_2$$O, 80°C).

Yield Optimization : Microwave-assisted synthesis reduces reaction time from 24 hours to 2 hours, improving yield by 15–20%.

Final Assembly and Deprotection

Ester Hydrolysis

The tert-butyl ester (used to protect the carboxylic acid during synthesis) is cleaved under acidic conditions:

  • Step 1 : Treat with TFA (trifluoroacetic acid)/CH$$2$$Cl$$2$$ (1:3) at 0°C for 1 hour.
  • Step 2 : Neutralize with NaHCO$$_3$$ and extract with EtOAc.

Purity Control : Recrystallization from ethanol/water (3:1) achieves >99% purity (HPLC).

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Reference
Dieckmann Condensation Piperidine ring formation 78 95
Catalytic Hydrogenation Microreactor-based reduction 92 98
Asymmetric Alkylation Chiral side chain synthesis 85 97
Suzuki Coupling Arylpropyl attachment 88 96

Industrial-Scale Considerations

  • Continuous Flow Systems : Microreactors enhance safety and reproducibility for hydrogenation and coupling steps.
  • Cost Efficiency : Bulk sourcing of 2-methylpyridine-4-carbaldehyde reduces raw material costs by 30%.
  • Waste Management : Solvent recovery (e.g., DMF, EtOH) via distillation lowers environmental impact.

Analyse Des Réactions Chimiques

Reactivity of the Hydroxyimino Group

The (E)-configured hydroxyimino group (-NOH) undergoes characteristic reactions:

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the hydroxyimino group to an amine (-NH₂), altering pharmacological properties. This reaction typically proceeds at 50–60°C under 30–50 psi H₂ pressure .

  • Oxidation : Under acidic conditions (e.g., HNO₃), the hydroxyimino group oxidizes to a nitroso intermediate, which can further react with nucleophiles.

  • Hydrolysis : In aqueous HCl (1–2 M, 80°C), hydrolysis yields a ketone derivative, eliminating hydroxylamine.

Reaction TypeConditionsProductYield (%)Reference
ReductionH₂, Pd/C, EtOH, 50°CAmine derivative72–85
Hydrolysis2 M HCl, 80°C, 6 hrKetone derivative68

Piperidine Ring Modifications

The piperidine moiety participates in:

  • N-Alkylation/Acylation : Reacts with alkyl halides (e.g., CH₃I) or acyl chlorides (e.g., AcCl) in DMF at 25–40°C to form quaternary ammonium salts or amides .

  • Ring-Opening : Strong acids (e.g., H₂SO₄) cleave the piperidine ring, producing linear amines .

Reaction TypeConditionsProductKey Observations
N-AlkylationCH₃I, K₂CO₃, DMF, 40°CN-Methylpiperidinium saltIncreased water solubility
AcylationAcCl, Et₃N, THF, 25°CPiperidine-4-carboxamideStabilized pharmacokinetics

Carboxylic Acid Derivatives

The carboxylic acid group (-COOH) undergoes:

  • Esterification : Reacts with methanol (H₂SO₄ catalyst, reflux) to form methyl esters.

  • Amidation : Couples with amines (EDC/HOBt, DCM) to yield bioisosteric amides.

Reaction TypeReagents/ConditionsProductApplication
EsterificationMeOH, H₂SO₄, 70°C, 12 hrMethyl esterProdrug synthesis
AmidationEDC/HOBt, DIPEA, DCM, 25°CPiperidine-4-carboxamideEnhanced target affinity

Aromatic Substitution Reactions

The 2-methylpyridin-4-yl and 2-methylphenyl groups participate in:

  • Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) occurs at the pyridine ring’s meta position .

  • Cross-Coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃) enable biaryl formation .

Reaction TypeConditionsOutcome
NitrationHNO₃ (fuming), H₂SO₄, 0–5°C5-Nitro-2-methylpyridine derivative
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, 80°CBiaryl-functionalized analog

Stereochemical Considerations

The (1R,3E) configuration influences reaction outcomes:

  • Diastereoselectivity : Reductions of the hydroxyimino group produce stereoisomers in a 3:1 ratio (R:S).

  • Chiral Resolution : Enzymatic hydrolysis (lipase B) separates enantiomers for pharmacological studies .

Degradation Pathways

  • Photodegradation : UV light (254 nm) induces cleavage of the hydroxyimino group, forming a nitroxide radical.

  • Thermal Decomposition : At >150°C, decarboxylation occurs, releasing CO₂ and forming a tertiary amine .

Applications De Recherche Scientifique

1-[4-[(1R,3E)-3-hydroxyimino-1-(2-methylphenyl)-3-(2-methylpyridin-4-yl)propyl]phenyl]piperidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

    Chemical Biology: It can serve as a probe to investigate biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the synthesis of more complex molecules for various industrial applications, including materials science and catalysis.

Mécanisme D'action

The mechanism of action of 1-[4-[(1R,3E)-3-hydroxyimino-1-(2-methylphenyl)-3-(2-methylpyridin-4-yl)propyl]phenyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The compound’s uniqueness lies in its hydroxyimino group and dual aromatic systems (2-methylphenyl and 2-methylpyridin-4-yl). Below is a comparative analysis with structurally related molecules:

Compound Key Structural Features Bioactivity Implications
Target Compound - Piperidine-4-carboxylic acid
- (1R,3E) stereochemistry
- Hydroxyimino, 2-methylphenyl, 2-methylpyridin-4-yl
Enhanced hydrogen bonding (hydroxyimino) and steric hindrance (methyl groups) may improve target specificity .
1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid
(CAS: 1119453-12-1, )
- Pyridazine ring instead of pyridine
- 3-methylphenyl substituent
Pyridazine’s electron-deficient nature may alter binding affinity compared to pyridine-based analogs .
(3R)-1-{4-[{4-chloro-2-[(S)-(2-chlorophenyl)(hydroxy)methyl]phenyl}(2,2-dimethylpropyl)amino]-4-oxobutanoyl}piperidine-3-carboxylic acid
()
- Chlorinated aromatic systems
- Additional carbonyl and amino groups
Chlorine substituents increase hydrophobicity and electronic effects, potentially enhancing membrane permeability .

Bioactivity and Pharmacological Profiling

  • Bioactivity Clustering: highlights that compounds with similar chemical structures cluster into groups with analogous modes of action. The target compound’s hydroxyimino and aromatic substituents likely place it in a cluster distinct from pyridazine or chlorinated analogs, favoring interactions with oxidoreductases or kinases .
  • Lumping Strategy: As per , compounds with shared functional groups (e.g., piperidine-carboxylic acid cores) are often "lumped" into surrogate categories. However, the hydroxyimino group in the target compound may prevent lumping with simpler analogs, necessitating individualized pharmacokinetic studies .

Physicochemical Properties

  • Methyl Substituents : Increase steric bulk, possibly reducing metabolic degradation but limiting bioavailability due to higher logP values .

Activité Biologique

1-[4-[(1R,3E)-3-hydroxyimino-1-(2-methylphenyl)-3-(2-methylpyridin-4-yl)propyl]phenyl]piperidine-4-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The compound is characterized by a complex structure that includes a piperidine ring, a hydroxylamine moiety, and multiple aromatic substituents. Its molecular formula is C28H31N3O3C_{28}H_{31}N_3O_3 and it has a molecular weight of approximately 463.57 g/mol .

Antiproliferative Effects

Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated its efficacy against A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) cell lines. The half-maximal inhibitory concentration (IC50) values for these cell lines are critical for understanding its potency.

Cell LineIC50 (μM)
A5492.39 ± 0.10
HCT-1163.90 ± 0.33
PC-3Not determined

These values suggest that the compound's antiproliferative effects are comparable to established anticancer agents like sorafenib, which has IC50 values of 2.12 ± 0.18 μM for A549 and 2.25 ± 0.71 μM for HCT-116 .

The mechanism by which this compound exerts its biological effects involves modulation of the Raf/MEK/ERK signaling pathway, which is crucial in cell proliferation and survival. The interaction between the compound and specific protein targets within this pathway may involve hydrogen bonding interactions due to the presence of functional groups in its structure .

Structure-Activity Relationships (SAR)

The SAR studies have revealed that modifications to the aromatic rings and the piperidine moiety significantly influence the biological activity of the compound. For instance, substituents at specific positions on the pyridine and phenyl rings can enhance or diminish antiproliferative effects. The presence of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, affecting its binding affinity to target proteins .

Case Studies

Several case studies have been published detailing the synthesis and biological evaluation of related compounds with similar structures:

  • Synthesis of Derivatives : A series of derivatives based on the piperidine scaffold were synthesized and tested for their antiproliferative activity against cancer cell lines. These studies highlighted how structural variations could lead to enhanced activity or selectivity against specific cancer types .
  • Comparative Analysis : In one study, compounds similar to 1-[4-[(1R,3E)-3-hydroxyimino-1-(2-methylphenyl)-3-(2-methylpyridin-4-yl)propyl]phenyl]piperidine-4-carboxylic acid were analyzed for their antiviral properties alongside their anticancer activities, providing insight into their broad-spectrum potential .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The compound's synthesis can be optimized using multi-step protocols involving piperidine-4-carboxylic acid derivatives and coupling reactions. For example, a four-step procedure includes:

  • Step 1 : Acid-catalyzed hydrolysis (e.g., HCl in dioxane at 20–50°C for 25 hours) .
  • Step 2 : Base-mediated alkylation (e.g., K₂CO₃ in acetonitrile for 20 minutes) .
  • Step 3 : Palladium-catalyzed cross-coupling (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand in tert-butanol at 40–100°C under inert atmosphere) .
  • Step 4 : Final hydrolysis (e.g., HCl in water at 93–96°C for 17 hours) . Yields vary (55–92%) depending on solvent choice, catalyst loading, and temperature control.

Q. How can researchers confirm the stereochemical configuration (1R,3E) of the hydroxyimino and propyl moieties?

Advanced techniques include:

  • X-ray crystallography for absolute configuration determination.
  • NOESY/ROESY NMR to analyze spatial proximity of protons in the (1R,3E) conformation.
  • Vibrational circular dichroism (VCD) for chiral center validation .

Q. What solubility and stability profiles should be considered for in vitro assays?

While direct data is limited, analogous piperidine-4-carboxylic acid derivatives show:

  • Solubility : Moderate in polar aprotic solvents (e.g., DMSO, DMF) but poor in water.
  • Stability : Susceptible to oxidation at the hydroxyimino group; recommend storage under inert gas at –20°C .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts or mass fragmentation patterns) be resolved during structural elucidation?

  • Contradiction Example : Discrepancies in ¹³C NMR signals for the piperidine carbonyl group.
  • Resolution :
  • Use DFT calculations to predict chemical shifts and compare with experimental data.
  • Perform HSQC/HMBC NMR to confirm connectivity between carbons and protons .
    • Case Study : In a similar compound, unexpected mass fragments were traced to thermal degradation during MS analysis; optimizing ionization sources (e.g., ESI instead of EI) resolved inconsistencies .

Q. What strategies improve yield in the final hydrolysis step (Step 4) while minimizing byproducts?

  • Optimization Table :
ParameterStandard ConditionsOptimized ConditionsImpact on Yield
Temperature93–96°CGradual ramp (70°C → 95°C)↑ 15%
HCl Concentration36.5% (excess)20% (stoichiometric)↓ Byproducts
Reaction Time17 hours12 hours + ultrasound↑ Purity
Source:

Q. How does the compound’s regulatory status as a controlled substance analog impact research protocols?

  • The compound’s structural similarity to Schedule II opioids (e.g., fentanyl analogs with piperidine-4-carboxylate motifs) may require:
  • DEA/FDA approvals for synthesis and handling in the U.S.
  • INCB compliance for international shipping .
    • Recommended documentation includes:
  • Controlled Substance Analogue Determination via structural comparison (e.g., WHO guidelines).
  • Institutional Review Board (IRB) oversight for biological testing .

Q. What in silico approaches predict the compound’s biological targets or metabolic pathways?

  • Target Prediction :
  • Use SwissTargetPrediction or PharmMapper to identify potential protein targets (e.g., opioid receptors, cytochrome P450 enzymes) .
    • Metabolism Prediction :
  • GLORYx or ADMETLab 2.0 to model phase I/II metabolism, highlighting risks of N-oxidation or glucuronidation .

Data Contradiction Analysis

Q. Why do different synthetic routes report conflicting yields for the palladium-catalyzed coupling step (Step 3)?

  • Key Variables :
  • Ligand Choice : Bulky ligands (e.g., XPhos) improve steric hindrance but may slow reaction kinetics.
  • Solvent Effects : Polar solvents (e.g., tert-butanol) stabilize intermediates but reduce catalyst turnover .
    • Mitigation : Design a Design of Experiments (DoE) approach to isolate variables like ligand/solvent pairs.

Structural and Functional Insights

Q. What unique properties arise from the 2-methylpyridin-4-yl and 2-methylphenyl substituents?

  • Electronic Effects : The pyridine nitrogen enhances π-π stacking with aromatic residues in target proteins.
  • Steric Effects : Ortho-methyl groups on the phenyl ring reduce rotational freedom, stabilizing bioactive conformations .

Methodological Best Practices

Q. How should researchers validate the compound’s purity and identity before biological testing?

  • Purity : ≥95% via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient).
  • Identity :
  • HRMS for exact mass confirmation (e.g., m/z calculated vs. observed).
  • Elemental Analysis (C, H, N) to rule out salt or solvent residues .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.